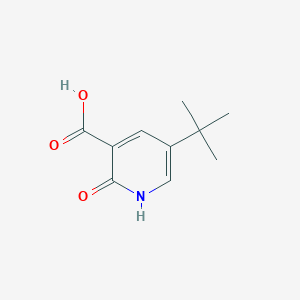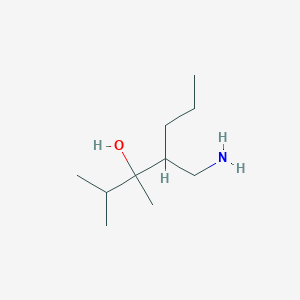
3,7-Dibromo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromo-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-1H-indole typically involves the bromination of indole. One common method is the reaction of indole with bromine in the presence of a solvent like acetic acid. The reaction conditions, such as temperature and bromine concentration, are carefully controlled to achieve selective bromination at the 3 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dibromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indole-2,3-diones and other oxidized products.
Reduction Reactions: Hydrogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry: 3,7-Dibromo-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown potential as bioactive compounds with antimicrobial, antiviral, and anticancer properties. They are studied for their interactions with biological targets and their potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives may serve as candidates for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure imparts unique properties that are valuable in material science and industrial applications.
Mécanisme D'action
The mechanism of action of 3,7-Dibromo-1H-indole and its derivatives involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atoms enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Bromo-1H-indole: A mono-brominated derivative with similar reactivity but different substitution patterns.
5-Bromo-1H-indole: Another mono-brominated indole with distinct chemical and biological properties.
3,5-Dibromo-1H-indole: A dibrominated indole with bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 3,7-Dibromo-1H-indole is unique due to the specific placement of bromine atoms at the 3 and 7 positions, which influences its chemical reactivity and biological activity. This unique substitution pattern makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5Br2N |
|---|---|
Poids moléculaire |
274.94 g/mol |
Nom IUPAC |
3,7-dibromo-1H-indole |
InChI |
InChI=1S/C8H5Br2N/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H |
Clé InChI |
MCZWQWKYWSQPDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride](/img/structure/B13625403.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)



